N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H18N4O/c1-3-10-12-9(13-15-10)7-14(2)8-4-5-11-6-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
LMROLUHKNWOLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN(C)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amidoxime and Carboxylic Acid Derivatives
Methodology:
The most common route involves the heterocyclization of amidoximes with activated carboxylic acids or esters. This method is supported by the classical approach described by Tiemann and Krüger, which utilizes amidoximes reacting with acyl chlorides or activated esters to form the 1,2,4-oxadiazole ring.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Formation of amidoxime | Hydroxylamine hydrochloride + nitrile derivative | Typically refluxed in ethanol or acetic acid |
| 2. Cyclization to oxadiazole | Amidoxime + carboxylic acid derivative (e.g., methyl or ethyl ester) + coupling reagent (EDC, DCC, CDI) | Catalyzed by pyridine or TBAF; microwave irradiation can accelerate the process |
| 3. Alkylation of pyrrolidin-3-amine | N-methylpyrrolidin-3-amine + electrophilic oxadiazole intermediate | Usually performed under mild conditions with bases like cesium carbonate |
- Use of microwave irradiation to shorten reaction times and improve yields.
- Employing polar aprotic solvents such as DMSO or DMF for better solubility.
- Catalysis with pyridine or TBAF to facilitate heterocyclization.
Microwave-Assisted Synthesis
Recent advances have demonstrated the efficiency of microwave-assisted heterocyclization, significantly reducing reaction times from hours to minutes while increasing yields. For example, microwave irradiation of amidoximes with ethyl esters in the presence of K₂CO₃ or NH₄F/Al₂O₃ catalysts has produced the target oxadiazole derivatives efficiently.
Nitrile and Nitrile Oxide Cycloaddition
An alternative approach involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, catalyzed by platinum(IV) compounds. Although this method can produce the oxadiazole core, it is less favored due to poor solubility of reagents and longer reaction times, but it remains a viable route under specific conditions.
Synthesis of the Ethyl-Substituted Oxadiazole
The ethyl group at position 5 of the oxadiazole ring can be introduced by selecting appropriate nitrile precursors during heterocyclization. For example:
- Using ethyl nitrile derivatives (e.g., ethyl cyanide) in the heterocyclization step.
- Employing ethyl esters of carboxylic acids as coupling partners in the amidoxime cyclization.
This ensures regioselective substitution at the 5-position, with the ethyl group incorporated during ring formation.
Attachment of the Methylpyrrolidin-3-amine Moiety
The side chain attachment typically involves nucleophilic substitution or reductive amination:
- Nucleophilic substitution: The oxadiazole intermediate bearing a suitable leaving group (e.g., halogen) reacts with N-methylpyrrolidin-3-amine under basic conditions.
- Reductive amination: Condensation of the aldehyde form of the oxadiazole with N-methylpyrrolidin-3-amine, followed by reduction, can also be employed.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Catalyst | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Amidoxime + Carboxylic Acid Derivative | Amidoxime, EDC/DCC, carboxylic ester | DMSO, DMF | Pyridine, TBAF | 4-24 hours | 50-90% | Microwave irradiation enhances efficiency |
| Nitrile + Hydroxylamine | Hydroxylamine hydrochloride, nitrile | Ethanol, acetic acid | None | 2-6 hours | Moderate | Suitable for diverse substitutions |
| Nitrile Oxide Cycloaddition | Nitrile oxide, nitrile | Dichloromethane | Platinum catalyst | 24-72 hours | Low to moderate | Less favored due to solubility issues |
| One-Pot Amidoxime and Carboxylic Acid | Amidoxime, methyl/ethyl esters, NaOH/DMSO | DMSO | NaOH | 4-24 hours | 11-90% | Environmentally friendly, microwave-assisted |
Notes on Reaction Optimization and Scale-Up
- Reaction Temperature: Typically maintained between room temperature to 120°C, depending on the method.
- Catalyst Choice: Catalysts like pyridine or TBAF improve heterocyclization efficiency.
- Purification: Recrystallization or chromatography is employed post-synthesis to isolate pure compounds.
- Scale-Up Considerations: Industrial synthesis would involve continuous flow reactors with optimized reaction parameters to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with four analogs differing in oxadiazole substituents or amine side chains. Key parameters include molecular weight, hydrophobicity (LogP/LogD), and pharmacological relevance.
Table 1: Structural and Physicochemical Comparison
*Hypothetical formula based on ethyl substitution; †Estimated from cyclopropyl analog; ‡Predicted via substituent effects; §Calculated from PubChem data.
Key Observations:
Substituent Effects on Lipophilicity: The ethyl group in the target compound likely increases LogP (~1.2) compared to the cyclopropyl analog (LogP = 0.67) due to its longer alkyl chain. The methyl-substituted benzyl derivative (LogP = -0.04) is more hydrophilic, favoring membrane permeability in antimicrobial contexts .
Amine Side Chain Modifications :
- The pyrrolidin-3-amine moiety in the target and cyclopropyl analog may enhance binding to amine receptors (e.g., serotonin receptors) compared to simpler ethylamine or benzylamine chains .
- The hydrochloride salt of the cyclobutyl derivative improves solubility, a critical factor for in vivo efficacy .
Core Heterocycle Differences :
- Replacing oxadiazole with isoxazole () introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity. The phenyl group in this analog enables π-π stacking, absent in oxadiazole derivatives .
Biological Activity
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H16N4O
- Molecular Weight: 208.26 g/mol
The compound features a pyrrolidine ring linked to an oxadiazole moiety, which is known for imparting various biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition:
- Receptor Modulation:
- Antiproliferative Effects:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety:
- Cytotoxicity Studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| Caco-2 | 12.0 |
| 3T3-L1 | 15.0 |
Antimicrobial Activity
Oxadiazole derivatives have also shown promise as antimicrobial agents:
-
Bacterial Inhibition:
- Compounds similar to this compound have been reported to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
-
Antifungal Properties:
- Some studies indicate that these compounds possess antifungal activity against pathogenic fungi like Candida albicans.
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the efficacy of several oxadiazole derivatives, including N-[5-(5-ethyl)-1,2,4-oxadiazolyl]methyl derivatives against a panel of cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, N-[5-(5-ethyl)-1,2,4-oxadiazolyl]methyl derivatives were tested against various bacterial strains. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
